methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Hydrogen bond donor Drug-likeness Physicochemical profiling

Researchers requiring orthogonal reactive handles on a pyrazole scaffold often face limited options. Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate solves this with a trifunctional design: • 5-OH: H-bond donor for kinase hinge-binding & target engagement • 3-COOMe: parallel amidation for rapid SAR exploration • 3-CN-Ph: electron-withdrawing modulation & UV-detectable chromophore. Enables sequential chemoselective derivatization for PROTAC linkers, fluorescent probes & affinity resins. Available at 98% purity with batch-specific CoA.

Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
Cat. No. B12104603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)N(N1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H9N3O3/c1-18-12(17)10-6-11(16)15(14-10)9-4-2-3-8(5-9)7-13/h2-6,14H,1H3
InChIKeyUFDNVSPRAMPOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate: Chemical Identity & Procurement


Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate (CAS 1534431-92-9; synonym CAS 37128-68-0) is a disubstituted pyrazole-3-carboxylate derivative with molecular formula C12H9N3O3 and molecular weight 243.22 g·mol⁻¹ . The compound features a 3-cyanophenyl substituent at the N1 position, a methyl ester at the C3 position, and a hydroxyl group at the C5 position of the pyrazole ring, yielding a computed logP of approximately 1.69 and a topological polar surface area of approximately 90.65 Ų . It is commercially available at 98% purity with batch-specific Certificates of Analysis supporting its use as a pharmaceutical intermediate, coupling reaction substrate, and functional materials building block .

Why Close Analogs Cannot Substitute This Compound


The simultaneous presence of the electron-withdrawing 3-cyanophenyl N1-substituent, the hydrogen-bond-donating 5-hydroxyl group, and the synthetically versatile 3-methyl ester creates a trifunctional scaffold whose physicochemical and reactivity profile cannot be replicated by any single commercially available analog. Removing the 5-OH group (as in methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate) eliminates two hydrogen bond donor sites and reduces the topological polar surface area by approximately 23 Ų, fundamentally altering solubility and intermolecular recognition properties [1]. Removing the cyano group (as in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) eliminates a key electron-withdrawing moiety that modulates both the acidity of the 5-OH (predicted pKa −1.13) and the electrophilicity of the pyrazole ring . Replacing the 3-carboxylate with a 3-cyano group (as in the 3-cyano-5-hydroxy-1-arylpyrazole class described in US 5,047,550) shifts the synthetic utility from carboxylate-based derivatization (amidation, hydrolysis) to nitrile-based transformations, precluding the compound's primary application as a carboxylate intermediate [2].

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Donor Capacity vs. Non-Hydroxylated Analog

The target compound possesses two hydrogen bond donors (the 5-OH proton and, in its keto tautomer, a potential second donor site) versus zero HBD for the direct comparator methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS 1173029-73-6), which lacks the 5-hydroxyl substituent entirely [1]. This difference is critical because hydrogen bond donor count is a key parameter in Lipinski's Rule of Five for oral drug-likeness and directly influences aqueous solubility, membrane permeability, and target protein engagement.

Hydrogen bond donor Drug-likeness Physicochemical profiling

Topological Polar Surface Area Across Substitution Matrix

The target compound's topological polar surface area (TPSA) is approximately 90.65 Ų, which is 22.75 Ų higher than methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (67.9 Ų, lacking 5-OH) and 32.05 Ų higher than methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (58.6 Ų, lacking the cyano group) [1]. The TPSA threshold of <90 Ų is commonly cited as a predictor of blood-brain barrier penetration; the target compound's TPSA of 90.65 Ų places it at the boundary, distinguishing it from both comparators which fall well below this threshold.

Polar surface area Blood-brain barrier penetration Bioavailability prediction

Lipophilicity Balance vs. Phenyl and Cyanophenyl Analogs

The computed logP of the target compound is 1.69 (ChemSrc), placing it intermediate between the more hydrophilic methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (XLogP 1.5) and the more lipophilic methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (XLogP3 1.8) [1]. This intermediate lipophilicity is a direct consequence of the opposing contributions of the polar 5-OH (logP-lowering) and the lipophilic 3-cyanophenyl group (logP-raising), providing a uniquely balanced partition coefficient not achievable with either single-modification analog.

Lipophilicity logP optimization ADME prediction

C3 Synthetic Versatility vs. 3-Cyano Pyrazole Congeners

The 3-methyl ester substituent distinguishes the target compound from the 3-cyano-5-hydroxy-1-arylpyrazole class (US 5,047,550), which bears a cyano group at the C3 position instead of a carboxylate ester [1]. 3-Cyano-5-hydroxy-1-arylpyrazoles serve primarily as intermediates for 5-alkoxy-pesticidal pyrazoles via O-alkylation of the 5-OH followed by further modification, whereas the 3-methyl ester in the target compound enables orthogonal derivatization via ester hydrolysis to the carboxylic acid, amide coupling, hydrazide formation, and Claisen-type condensations at the 3-position. This dual functionalization potential (C3 carboxylate plus C5 hydroxyl) is a key differentiator for procurement when the synthetic route requires carboxylate-based transformations .

Synthetic intermediate Carboxylate reactivity Agrochemical precursor

Commercial Purity Benchmark vs. Standard Analogs

The target compound is commercially supplied at 98% purity with batch-specific Certificates of Analysis (COA) and structural characterization data, as specified by Aromsyn Co., Ltd. . In comparison, the closest non-hydroxylated analog methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS 1173029-73-6) is typically offered at 95–97% purity from multiple suppliers . The 98% purity specification, combined with COA traceability, reduces the risk of impurity-driven assay interference in biological screening and ensures stoichiometric fidelity in multi-step synthetic sequences.

Chemical purity Quality assurance Procurement specification

Optimal Research & Industrial Application Scenarios


Medicinal Chemistry: Dual H-Bond Donor Lead Optimization

In drug discovery programs where target engagement depends on hydrogen bond donation from the ligand (e.g., kinase hinge-binding motifs, protease active-site interactions), the two hydrogen bond donors of methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate provide a differentiated scaffold relative to the zero-HBD 4-cyanophenyl analog. The 5-OH group can serve as a critical pharmacophoric element while the 3-methyl ester enables rapid SAR exploration through parallel amidation. The intermediate logP of 1.69 also positions this compound favorably for oral bioavailability optimization within Lipinski-compliant chemical space.

Agrochemical Intermediate: Carboxylate-Based Derivatization

As an alternative to the 3-cyano-5-hydroxy-1-arylpyrazole intermediates described in US 5,047,550, the 3-methyl ester of the target compound enables a distinct synthetic route to pesticidal candidates. The ester can be hydrolyzed to the carboxylic acid for salt formation, converted to amides for SAR exploration, or reduced to the alcohol for further functionalization—pathways that are either inefficient or inaccessible from the corresponding 3-cyano intermediate. The 3-cyanophenyl N1-substituent additionally provides a UV-detectable chromophore facilitating reaction monitoring and purification.

Chemical Biology: Orthogonal Reactive Handles for Bioconjugation

The combination of a methyl ester (C3) and a phenolic hydroxyl (C5) on the pyrazole core provides two orthogonal reactive handles. The ester can be selectively hydrolyzed under basic conditions to generate the free carboxylic acid for amide coupling to amines or biomolecules, while the 5-OH can be independently alkylated, acylated, or converted to a leaving group for nucleophilic aromatic substitution. This dual reactivity is particularly valuable for constructing fluorescent probes, affinity chromatography resins, or PROTAC linker attachments where sequential, chemoselective derivatization is required.

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